oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine
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Overview
Description
Oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often found in natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine typically involves the use of isoquinoline derivatives as starting materials. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine with a carbonyl compound in the presence of a dehydrating agent like phosphorus oxychloride . Another method is the Pictet-Spengler reaction, where β-arylethylamine reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Bischler-Napieralski reaction is often preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
Oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Tetrahydroisoquinoline: A reduced form with different chemical properties.
1,2,3,4-Tetrahydroisoquinoline: Another derivative with distinct biological activities
Uniqueness
Oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the isoquinoline ring with the phenyl and ethanamine groups makes it a versatile compound for various applications .
Properties
CAS No. |
83658-20-2 |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C17H18N2.C2H2O4/c18-11-10-15-12-14-8-4-5-9-16(14)17(19-15)13-6-2-1-3-7-13;3-1(4)2(5)6/h1-9,15H,10-12,18H2;(H,3,4)(H,5,6) |
InChI Key |
YNULUOLWEGUGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(C2=CC=CC=C21)C3=CC=CC=C3)CCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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